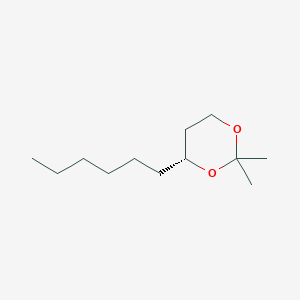
SR 101-X, SE Mixed Isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SR 101-X, SE Mixed Isomers: is a red-fluorescent probe commonly used in biological and chemical research. It is known for its ability to label proteins and peptides, making it a valuable tool in various scientific applications. The compound is also referred to as Texas Red™ Sulfonyl Chloride, mixed isomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of SR 101-X, SE Mixed Isomers involves the synthesis of sulforhodamine 101 acid chloride, which is then converted into its succinimidyl ester form. The reaction typically involves the use of chlorosulfonyl and sulfophenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: SR 101-X, SE Mixed Isomers undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form stable amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the fluorescent properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and solvents like chloroform.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents are used.
Major Products Formed: The major products formed from these reactions include labeled proteins and peptides, which are used in various research applications .
Wissenschaftliche Forschungsanwendungen
SR 101-X, SE Mixed Isomers has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell labeling and imaging studies.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of fluorescent dyes and markers.
Wirkmechanismus
The mechanism of action of SR 101-X, SE Mixed Isomers involves its ability to form stable covalent bonds with amines in proteins and peptides. This labeling process allows for the visualization and tracking of these biomolecules in various research applications. The compound targets specific molecular pathways, enhancing its utility in scientific studies .
Vergleich Mit ähnlichen Verbindungen
Alexa Fluor 594: Another red-fluorescent dye with similar applications.
BODIPY FL: A green-fluorescent dye used in similar research applications.
Tetramethylrhodamine (TMR): A fluorescent dye with comparable properties.
Uniqueness: SR 101-X, SE Mixed Isomers is unique due to its high stability and strong fluorescent properties, making it a preferred choice for long-term studies and applications requiring high sensitivity .
Eigenschaften
CAS-Nummer |
216972-99-5 |
|---|---|
Molekularformel |
C41H44N4O10S2 |
Molekulargewicht |
816.94 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






